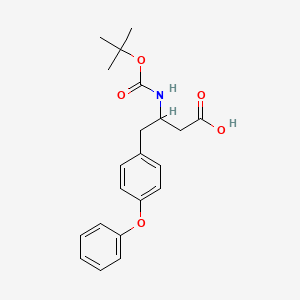
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is a derivative of adamantane, a compound known for its unique cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol typically involves the functionalization of adamantane. One common method is the introduction of an aminomethyl group followed by the hydroxylation of the adamantane core. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale chemical reactions using optimized conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Functional groups on the adamantane core can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biology, this compound may be investigated for its potential as a biochemical probe or as a scaffold for drug design. Its structural features can be exploited to interact with specific biological targets.
Medicine
In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Wirkmechanismus
The mechanism of action of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of viral replication or protection of neuronal cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Uniqueness
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl and hydroxyl groups allow for diverse chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
(1R,3S)-5-(aminomethyl)adamantan-2-ol |
InChI |
InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2/t7?,8-,9+,10?,11? |
InChI-Schlüssel |
FQVWYKRNBLKXQJ-YFYNPKGQSA-N |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CN |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


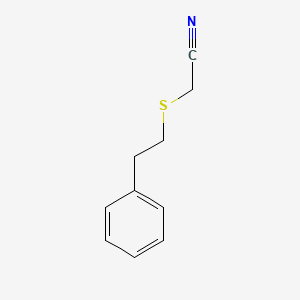
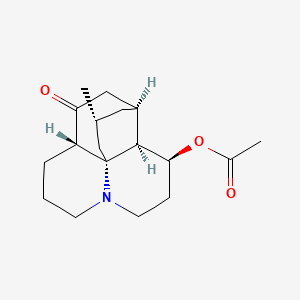
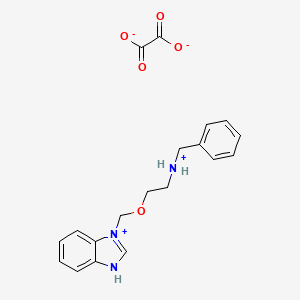
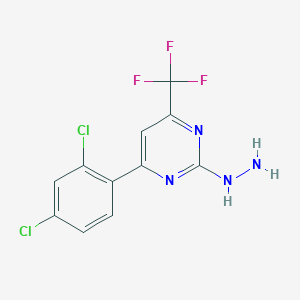

![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
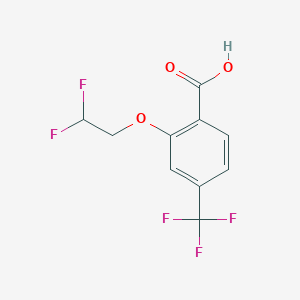

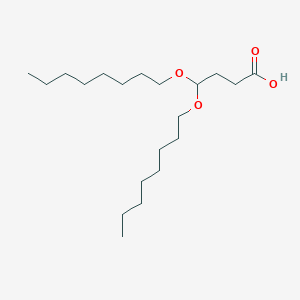
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)
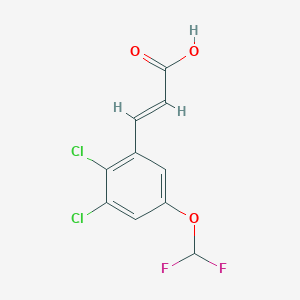
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
